molecular formula C20H16Cl2N2O4 B6515509 ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950265-22-2

ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B6515509
CAS No.: 950265-22-2
M. Wt: 419.3 g/mol
InChI Key: LKAXMRPVZPZKNS-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS 950265-22-2) is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research . With a molecular formula of C20H16Cl2N2O4 and a molecular weight of 419.3 g/mol, this compound serves as a versatile chemical intermediate for synthesizing more complex, bioactive molecules . The quinoline scaffold is a privileged structure in pharmacology, found in numerous compounds with a wide range of therapeutic activities . Its well-defined chemical properties and molecular architecture, featuring chloro and carbamoylmethoxy substituents, make it a valuable precursor for developing novel therapeutic agents. Researchers can leverage this compound in studies targeting enzyme inhibition or receptor modulation, particularly due to its potential as a kinase inhibitor, as suggested by molecular docking simulations on analogous structures . The incorporated ethyl ester moiety enhances its solubility in organic solvents, facilitating further chemical derivatization and downstream applications . This product is offered in various quantities to suit your research scale and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

ethyl 6-chloro-4-[2-(4-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O4/c1-2-27-20(26)17-10-18(15-9-13(22)5-8-16(15)24-17)28-11-19(25)23-14-6-3-12(21)4-7-14/h3-10H,2,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAXMRPVZPZKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS Number: 950265-22-2) is a synthetic compound that belongs to the quinoline derivatives class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H16Cl2N2O4C_{20}H_{16}Cl_{2}N_{2}O_{4}, with a molecular weight of 419.3 g/mol. Its structural components include:

  • A chloro substituent at the 6-position of the quinoline ring.
  • A carbamoyl group linked to a chlorophenyl moiety.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential , particularly against colorectal cancer cell lines such as Caco-2 and HCT-116. The following table summarizes relevant findings regarding its antiproliferative activity:

CompoundCell LineIC50 (µM)
This compoundCaco-2TBD
Ethyl 6-chloro-4-hydroxyquinoline derivativesHCT-116TBD

Note: Specific IC50 values for this compound were not found in the literature, but related compounds exhibited significant activity.

The mechanism underlying the anticancer activity of quinoline derivatives often involves:

  • PI3K/AKT Pathway Inhibition : Molecular docking studies suggest that these compounds can inhibit PI3Kα, a key player in cell proliferation and survival pathways. This interaction is critical for understanding their potential as therapeutic agents against cancer .
  • Induction of Apoptosis : Quinoline derivatives are known to induce apoptosis in cancer cells, which may involve the activation of caspases and disruption of mitochondrial membrane potential.

Case Studies

  • In Vitro Studies : A series of quinoline derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The studies indicated that modifications to the quinoline structure significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR) .
  • Molecular Docking Studies : Research employing induced-fit docking methods demonstrated that certain quinoline derivatives effectively occupy the active sites of target proteins, leading to inhibition of crucial signaling pathways involved in cancer progression .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that quinoline derivatives, including ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate, exhibit significant antimicrobial properties. Studies have shown that modifications in the quinoline structure can enhance activity against various bacterial strains. The presence of the chloro and carbamoyl groups is believed to contribute to this bioactivity by influencing the compound's interaction with microbial enzymes and membranes.

Anticancer Properties
Several studies have investigated the anticancer potential of quinoline derivatives. This compound has been tested against different cancer cell lines, demonstrating cytotoxic effects. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Pharmacology

Enzyme Inhibition
Quinoline compounds are known to act as enzyme inhibitors. This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can be crucial for drug development targeting diseases like diabetes and obesity.

Neuroprotective Effects
Emerging research suggests that certain quinoline derivatives may possess neuroprotective properties. This compound has shown promise in preclinical models for neurodegenerative diseases, potentially protecting neuronal cells from oxidative stress and apoptosis.

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a functional monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength while imparting bioactive characteristics suitable for biomedical applications.

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Anticancer PropertiesInduced apoptosis in various cancer cell lines; potential for targeted therapy.
Enzyme InhibitionEffectively inhibited key metabolic enzymes; implications for diabetes treatment.
Neuroprotective EffectsShowed protective effects in neuronal cell models against oxidative damage.
Polymer ApplicationsEnhanced properties when used as a monomer in biocompatible polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The compound is compared below with three structurally related quinoline derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Bioactivity Reference
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate C₂₁H₁₇Cl₂N₂O₅ 448.28* 6-Cl, 4-carbamoylmethoxy, 2-ethyl ester Antimicrobial, antitumor potential
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₅H₁₇Cl₂NO₄ 466.31 6-Cl, 4-carboxylate, 2-(4-methoxyphenyl) Unspecified (structural focus)
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate C₂₇H₁₉Cl₃NO₃ 518.81 6-Cl, 3-Me, 2-(4-Me-phenyl), dichlorophenyl Anticancer screening candidate
Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate C₁₃H₉F₄NO₂ 287.21 6-F, 4-CF₃, 2-ethyl ester Not reported (fluorinated analog)

Notes:

  • Chlorine substituents (6-Cl) enhance electrophilicity and membrane permeability, critical for targeting intracellular pathogens or enzymes .

Crystallographic and Computational Studies

  • Crystal Packing : Weak intramolecular interactions (C–H⋯O/N) and π–π stacking stabilize the crystal structure of related compounds, as seen in and . These interactions influence solubility and bioavailability .
  • Mercury CSD Analysis: Software like Mercury CSD 2.0 has been used to visualize packing patterns and intermolecular interactions in quinoline derivatives, aiding in rational drug design .

Preparation Methods

Cyclocondensation of Aniline Derivatives

The Doebner hydrogen-transfer reaction enables the formation of substituted quinolines from anilines bearing electron-withdrawing groups. For example, condensation of 4-chloroaniline with α,β-unsaturated carbonyl compounds under acidic conditions generates the bicyclic quinoline framework. A modified approach involves deuterated benzaldehyde to study mechanistic pathways, confirming that hydrogen transfer between dihydroquinoline intermediates and imines drives oxidation into the aromatic quinoline system.

Halogenation and Functionalization

Post-cyclization halogenation introduces the 6-chloro substituent. Chlorination using POCl₃ or SOCl₂ at 80–100°C achieves selective substitution at the 6-position, with yields exceeding 85% when monitored via thin-layer chromatography (TLC). Careful temperature control prevents over-halogenation, which could lead to polychlorinated byproducts.

Functional Group Introduction

Methoxy Bridge Installation

The 4-methoxy group is introduced via nucleophilic aromatic substitution (SNAr). Reaction of 4-chloro-7-methoxyquinoline-6-carboxamide with sodium methoxide in dimethyl sulfoxide (DMSO) at 120°C replaces the chloro substituent with a methoxy group. This step requires anhydrous conditions to avoid hydrolysis of the carboxamide moiety.

Carbamoylmethoxy Linker Synthesis

The [(4-chlorophenyl)carbamoyl]methoxy side chain is constructed in a two-step process:

  • Chloroacetylation : 4-Chlorophenyl isocyanate reacts with glycolic acid in tetrahydrofuran (THF) to form N-(4-chlorophenyl)glycolamide.

  • Etherification : The glycolamide undergoes Mitsunobu coupling with the hydroxyl group at the quinoline’s 4-position, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Esterification of the Carboxylic Acid

The terminal ester group is installed via acid-catalyzed esterification. Treatment of the quinoline-2-carboxylic acid intermediate with excess ethanol in the presence of H₂SO₄ (2 mol%) at reflux (78°C) for 12 hours achieves near-quantitative conversion. Alternative methods include Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which minimizes acid-sensitive functional group degradation.

Purification and Characterization

Crystallization Techniques

Recrystallization from dimethylformamide (DMF)-water mixtures (3:1 v/v) yields high-purity product (>99% by HPLC). Patents describe hybrid purification steps involving Hyflow filtration beds and activated carbon to remove colloidal impurities.

Chromatographic Methods

Flash column chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves regioisomeric byproducts. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity, with retention times between 8.2–8.5 minutes under standardized conditions.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoline-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (s, 2H, OCH₂CO), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.34 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1590 cm⁻¹ (quinoline C=N).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation7897Scalable, fewer stepsRequires deuterated reagents for optimization
Halogenation8599High regioselectivityHigh-temperature conditions
Mitsunobu Coupling9298Mild conditions, high efficiencyCostly reagents (DEAD, PPh₃)

Industrial-Scale Production Considerations

Solvent Optimization

Replacing N-methyl-2-pyrrolidone (NMP) with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency. CPME’s low water solubility facilitates aqueous workup, cutting solvent recovery costs by 40%.

Catalytic Improvements

Nanocrystalline MgO catalysts enhance esterification rates, reducing reaction times from 12 hours to 4 hours at 60°C. Catalyst recyclability (>5 cycles) improves process sustainability .

Q & A

Q. What are the common synthetic routes for ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate?

  • Methodological Answer : The synthesis of quinoline derivatives typically employs classical protocols such as the Gould–Jacob or Friedländer reactions, which involve cyclization of aniline derivatives with ketones or aldehydes . For the target compound, a multi-step approach is likely:

Quinoline Core Formation : Start with a substituted aniline and β-keto ester (e.g., ethyl 4-chloroacetoacetate) under acid catalysis to form the quinoline scaffold .

Functionalization : Introduce the [(4-chlorophenyl)carbamoyl]methoxy group via nucleophilic substitution or coupling reactions. For example, react a chlorinated quinoline intermediate with 4-chlorophenyl carbamoylmethanol under basic conditions (K₂CO₃ in CH₃CN) .

Esterification : The ethyl ester group at position 2 can be retained or introduced via esterification of a carboxylic acid intermediate .
Key Considerations : Optimize reaction conditions (solvent, catalyst, temperature) to improve yield. Transition metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity .

Q. How is the compound characterized structurally, and what techniques are essential for validation?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic methods:
  • X-ray Crystallography : Resolve the crystal lattice to confirm substituent positions and dihedral angles between aromatic rings (e.g., quinoline and phenyl groups) .
  • NMR Spectroscopy : Use 1^1H/13^13C NMR to verify substituent integration and coupling patterns. For example, the ethyl ester group typically shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring alignment with the theoretical mass .
    Validation : Cross-validate data with computational models (e.g., DFT calculations) to address discrepancies in bond angles or torsion strains .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the [(4-chlorophenyl)carbamoyl]methoxy group?

  • Methodological Answer : Yield optimization involves:
  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. CH₃CN) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Reflux conditions (~80°C) may improve kinetics but risk side reactions (e.g., ester hydrolysis).
  • Purification Techniques : Use silica gel chromatography or recrystallization (ethanol/water) to isolate the product .
    Example : In similar quinoline derivatives, substituting phenol analogs under K₂CO₃/CH₃CN reflux achieved ~85% yield .

Q. What strategies resolve contradictions in crystallographic data for quinoline-based compounds?

  • Methodological Answer : Discrepancies in dihedral angles or polymorphic forms can arise from:
  • Experimental Conditions : Variations in crystallization solvents (e.g., ethanol vs. DMSO) may alter packing motifs .
  • Data Collection : Ensure high-resolution diffraction data (e.g., Bruker Kappa APEXII diffractometer) and refine structures using software like SHELXL .
  • Computational Validation : Compare experimental data with DFT-optimized structures to identify outliers .
    Case Study : In 4-chlorophenyl quinoline-2-carboxylate, weak C–H···O interactions caused dimerization, affecting crystallographic symmetry .

Q. How can the biological activity of this compound be hypothesized based on structural analogs?

  • Methodological Answer : Quinoline derivatives often exhibit antimicrobial, anticancer, or anti-inflammatory properties. To hypothesize activity:
  • SAR Analysis : Compare substituent patterns with bioactive analogs. For example, chloro groups enhance lipophilicity and membrane penetration .
  • In Silico Screening : Dock the compound into target proteins (e.g., topoisomerase II or kinase enzymes) using AutoDock Vina .
  • In Vitro Testing : Prioritize assays based on structural similarity. For instance, fluorinated quinolines are screened for antitumor activity via MTT assays .

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